molecular formula C18H23NO2 B2651768 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine CAS No. 940194-22-9

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine

Cat. No. B2651768
CAS RN: 940194-22-9
M. Wt: 285.387
InChI Key: KQSAQDOESPLCCG-UHFFFAOYSA-N
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Description

The compound “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine” is an organic compound. It contains a benzene ring with a benzyloxy and a methoxy group attached to it . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the [1,2,4]triazolo[4,3-a]pyridine derivative was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent, making the process a clean, green approach .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Scientific Research Applications

Toxicokinetics and Analytical Toxicology

A study conducted by Richter et al. (2019) explored the toxicokinetics and analytical toxicology of novel NBOMe derivatives, which share structural similarities with the queried compound. This research provides insights into the metabolism, plasma protein binding, and detection of these compounds, highlighting their extensive metabolism and potential for forensic and clinical toxicology applications (Richter et al., 2019).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This study contributes to the understanding of how structural variations can impact the biological activities of compounds, potentially leading to new antimicrobial agents (Bektaş et al., 2007).

Polymer Synthesis

A novel approach to polybenzoxazine synthesis using renewable phloretic acid was explored by Trejo-Machin et al. (2017). This research demonstrates the potential of using naturally occurring phenolic compounds to enhance the reactivity of aliphatic hydroxyls toward benzoxazine ring formation, paving the way for the development of sustainable polymeric materials (Trejo-Machin et al., 2017).

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)19-12-16-9-10-17(18(11-16)20-3)21-13-15-7-5-4-6-8-15/h4-11,14,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSAQDOESPLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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